Cas no 815579-05-6 (Phenol, 3,5-bis(1,1-dimethylethyl)-2-[(2-propenylimino)methyl]-)

Phenol, 3,5-bis(1,1-dimethylethyl)-2-[(2-propenylimino)methyl]- structure
815579-05-6 structure
Product name:Phenol, 3,5-bis(1,1-dimethylethyl)-2-[(2-propenylimino)methyl]-
CAS No:815579-05-6
MF:C18H27NO
MW:273.413085222244
CID:4200008

Phenol, 3,5-bis(1,1-dimethylethyl)-2-[(2-propenylimino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3,5-bis(1,1-dimethylethyl)-2-[(2-propenylimino)methyl]-
    • Phenol, 3,5-bis(1,1-dimethylethyl)-2-[(2-propen-1-ylimino)methyl]-
    • Inchi: 1S/C18H27NO/c1-8-9-19-12-14-15(18(5,6)7)10-13(11-16(14)20)17(2,3)4/h8,10-12,20H,1,9H2,2-7H3
    • InChI Key: PBIPMGMJUBWMSJ-UHFFFAOYSA-N
    • SMILES: C1(O)=CC(C(C)(C)C)=CC(C(C)(C)C)=C1C=NCC=C

Experimental Properties

  • Density: 0.90±0.1 g/cm3(Predicted)
  • Boiling Point: 350.3±42.0 °C(Predicted)
  • pka: 11.73±0.50(Predicted)

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